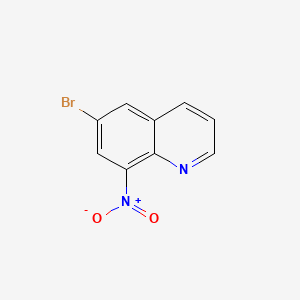

6-Bromo-8-nitroquinoline

Descripción general

Descripción

6-Bromo-8-nitroquinoline (BNQ) is an organic compound with a unique structure, consisting of a benzene ring with two nitro and one bromo substituents. BNQ has been studied extensively for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. It has been used as a starting material for the synthesis of many biologically active molecules, and its mechanism of action has been studied in detail.

Aplicaciones Científicas De Investigación

Field

This research is in the field of Chemistry and Chemical Biology .

Summary of the Application

6-Bromo-8-nitroquinoline has been used in the development of novel compounds for the treatment and diagnosis of Alzheimer’s disease . It has been shown that a methanesulfonamide substituent at the 8-position, by comparison to nitro and amino substituents, displays both electron-withdrawing and electron-donating properties .

Methods of Application

The research involved an in-depth NMR spectroscopy characterization study of novel 8-substituted quinolines bearing 3-/6-/3,6- bromine substitutions . Synthesis of 1:2 zinc(II) complexes with the bidentate 8-methanesulfonamidoquinoline ligands was achieved and confirmed by FT-IR spectroscopy analysis .

Results or Outcomes

The study provides a strong basis for the development of novel 8- methanesulfonamidoquinolines as a dual-targeting approach to Alzheimer’s disease therapeutics and diagnostic agents .

2. Application in Synthesis of Morpholinyl and Piperazinyl Quinolines

Field

This research is in the field of Organic Chemistry .

Summary of the Application

6-Bromo-8-nitroquinoline has been used in the synthesis of morpholinyl and piperazinyl quinolines . This method represents a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic-substitution (SNAr) reaction .

Methods of Application

The research involved the activation of 6-bromoquinoline by nitration, which is a new strategy for the polyfunctionalization of quinolines .

Results or Outcomes

6-Bromo-5-nitroquinoline exhibits high anti-proliferative, cytotoxic and apoptotic effects on several cancer-cell lines .

3. Application in the Synthesis of Biologically and Pharmaceutically Active Quinoline

Field

This research is in the field of Medicinal Chemistry .

Summary of the Application

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Methods of Application

The research involved the synthesis of quinoline and its analogues using various synthesis protocols . For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

Results or Outcomes

Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

4. Application in the Synthesis of Anticancer Compounds

Field

This research is in the field of Medicinal Chemistry .

Summary of the Application

6-Bromo-8-nitroquinoline has been used in the synthesis of compounds such as 6‐Bromo tetrahydro quinoline 44, 6,8‐dibromo-tetrahydro quinoline 45, 8‐Bromo‐6‐cyanoquinoline 46, 5‐Bromo‐6,8‐dimethoxyquinoline 47, 6,8-dimethoxy-1-nitroquinolin-1-ium 48, and 5,7‐dibromo‐8‐hydroxyquinoline 49 . These compounds have shown potential anticancer activities .

Methods of Application

The research involved the synthesis of these compounds using various synthetic approaches .

Results or Outcomes

The newly synthesized compounds displayed a potential anticancer activity .

5. Application in the Synthesis of Quinaldine

Field

This research is in the field of Organic Chemistry .

Summary of the Application

6-Bromo-8-nitroquinoline has been used in the synthesis of quinaldine . Quinaldine is a heterocyclic compound that has various applications in the fields of industrial and synthetic organic chemistry .

Methods of Application

The research involved the synthesis of quinaldine from nitrobenzene using N–TiO2 as a catalyst under UV and visible light .

Results or Outcomes

The process has the potential to enable a more sustainable quinaldine synthesis from nitrobenzene in UV and visible light .

6. Application in the Synthesis of 8-Substituted Quinolines

Field

This research is in the field of Chemistry and Chemical Biology .

Summary of the Application

6-Bromo-8-nitroquinoline has been used in the synthesis of 8-substituted quinolines . These compounds have potential applications in the treatment and diagnosis of Alzheimer’s disease .

Methods of Application

The research involved an in-depth NMR spectroscopy characterization study of novel 8-substituted quinolines bearing 3-/6-/3,6- bromine substitutions . Synthesis of 1:2 zinc(II) complexes with the bidentate 8-methanesulfonamidoquinoline ligands was achieved and confirmed by FT-IR spectroscopy analysis .

Results or Outcomes

This work provides a strong basis for the development of novel 8- methanesulfonamidoquinolines as a dual-targeting approach to Alzheimer’s disease therapeutics and diagnostic agents .

Propiedades

IUPAC Name |

6-bromo-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANZBVIZZQFJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071610 | |

| Record name | 6-Bromo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-nitroquinoline | |

CAS RN |

68527-67-3 | |

| Record name | 6-Bromo-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-bromo-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-bromo-8-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Bromo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1581064.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1581074.png)